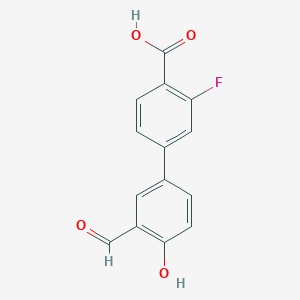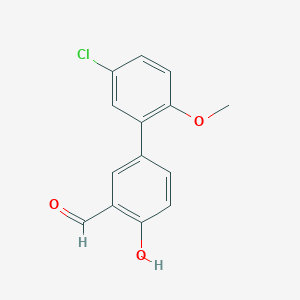
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (4-Cl-2-MFP) is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents, including methanol and ethanol. 4-Cl-2-MFP has been studied for its ability to act as a catalyst in organic synthesis, and it has also been studied for its potential use in drug development and other medical applications.
科学的研究の応用
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been studied as a catalyst in organic synthesis, and it has also been studied for its potential use in drug development and other medical applications. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, and it has also been studied as a potential inhibitor of enzymes involved in the formation of toxic metabolites. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the synthesis of other compounds, including pharmaceuticals and other chemicals.
作用機序
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and the formation of toxic metabolites. It is thought that the compound binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and antioxidant effects. Additionally, it has been suggested that the compound may have anti-cancer effects and may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
The advantages of using 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% for laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound in certain experiments.
将来の方向性
There are a number of potential future directions for the study of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other medical applications. Additionally, further studies into the compound’s potential use as a catalyst in organic synthesis and its potential use in the synthesis of other compounds, including pharmaceuticals and other chemicals, should be conducted. Finally, further studies into the compound’s safety and toxicity should be conducted in order to ensure its safe use in laboratory experiments.
合成法
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with p-toluenesulfonic acid in aqueous dimethylformamide (DMF), which yields the desired product in a yield of 95%. The second step involves the reaction of the product from the first step with potassium hydroxide in methanol, which yields 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in a yield of 95%.
特性
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(15)5-6-11(13)12-4-2-3-9(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMUQUZDIFXZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685267 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-85-0 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)





